molecular formula C8H6F3NO3 B1406176 6-Methoxy-2-(trifluoromethyl)nicotinic acid CAS No. 1227516-90-6

6-Methoxy-2-(trifluoromethyl)nicotinic acid

Cat. No. B1406176
CAS RN: 1227516-90-6
M. Wt: 221.13 g/mol
InChI Key: OXWGOGDDBVOKAB-UHFFFAOYSA-N
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Description

6-Methoxy-2-(trifluoromethyl)nicotinic acid is a chemical compound with the molecular formula C8H6F3NO3 . It is a derivative of pyridinecarboxylic acid . The compound is a pale-yellow to yellow-brown solid .


Molecular Structure Analysis

The molecular structure of 6-Methoxy-2-(trifluoromethyl)nicotinic acid is represented by the InChI code 1S/C8H6F3NO3/c1-15-6-4(7(13)14)2-3-5(12-6)8(9,10)11/h2-3H,1H3,(H,13,14) . The molecular weight of the compound is 221.14 .


Physical And Chemical Properties Analysis

6-Methoxy-2-(trifluoromethyl)nicotinic acid has a molecular weight of 221.13 . It is a pale-yellow to yellow-brown solid . The density of the compound is 1.484 g/cm3 . Its refractive index and vapor pressure are 1.475 and 0.007mmHg at 25°C, respectively .

Scientific Research Applications

Synthesis and Structural Analysis

6-Methoxy-2-(trifluoromethyl)nicotinic acid and its derivatives are involved in the synthesis and structural analysis of various chemical compounds. For instance, a study explored the synthesis, crystal structure, and herbicidal activity of novel N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid, uncovering some compounds with excellent herbicidal activity against certain weeds (Yu et al., 2021). Furthermore, a different study investigated Lewis acid-promoted nucleophilic displacement reactions with organo cuprates to prepare nicotinic acid derivatives, offering insights into the mechanism of the displacement reaction (Abdel-Aziz, 2007).

Medicinal Chemistry and Drug Design

In medicinal chemistry and drug design, 6-Methoxy-2-(trifluoromethyl)nicotinic acid derivatives have been synthesized for various therapeutic applications. Studies have highlighted the anti-inflammatory and analgesic activities of arylidene-2-(3-chloroanilino)nicotinic acid hydrazides, presenting these compounds as potential candidates for drug development (Navidpour et al., 2014). Additionally, the vasorelaxation and antioxidation properties of thionicotinic acid derivatives have been elucidated, demonstrating their potential as novel vasorelaxant and antioxidant compounds (Prachayasittikul et al., 2010).

Industrial and Analytical Applications

Nicotinic acid and its derivatives have industrial relevance, particularly in the biochemical and pharmaceutical sectors. A study focused on intensifying the recovery of nicotinic acid using reactive extraction with organophosphorus solvating extractants, aiming to optimize the extraction process for industrial applications (Kumar et al., 2008). Moreover, an analytical method has been developed for the separation and quantitative analysis of 2-[3-(Trifluoromethyl)phenoxy] nicotinic acid, showcasing advancements in the analytical techniques for these compounds (Ping, 2013).

Safety And Hazards

The compound may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to handle it with protective gloves, clothing, and eye/face protection, and to avoid breathing its dust, fume, gas, mist, vapors, or spray . It should be stored in a well-ventilated place and kept tightly closed .

properties

IUPAC Name

6-methoxy-2-(trifluoromethyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO3/c1-15-5-3-2-4(7(13)14)6(12-5)8(9,10)11/h2-3H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXWGOGDDBVOKAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxy-2-(trifluoromethyl)nicotinic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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